molecular formula C12H11BrO B8341402 1-(1-Bromo-2-naphthyl)ethanol

1-(1-Bromo-2-naphthyl)ethanol

Cat. No.: B8341402
M. Wt: 251.12 g/mol
InChI Key: KIOYYAWDUXLEIZ-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-naphthyl)ethanol is a brominated naphthalene derivative featuring an ethanol functional group at the 2-position of the naphthalene ring and a bromine substituent at the 1-position. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables further functionalization, such as oxidation to ketones or esterification .

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

1-(1-bromonaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H11BrO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,14H,1H3

InChI Key

KIOYYAWDUXLEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

(1R)-2-Bromo-1-(1-naphthyl)ethanol

  • Molecular Formula : C₁₂H₁₁BrO
  • Molecular Weight : 251.12 g/mol
  • Key Features: The bromine and ethanol groups are on adjacent positions of the naphthalene ring, creating steric hindrance that influences regioselectivity in reactions. This compound is commercially available at a high cost (e.g., $700/1 g) .

1-(1-Naphthyl)ethanol

  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.23 g/mol
  • Key Features : Lacks the bromine substituent, reducing its reactivity in electrophilic substitutions. Commonly used as a chiral auxiliary or in asymmetric synthesis. The absence of bromine also improves solubility in polar solvents .

1-(5-Bromo-2-fluorophenyl)ethanol

  • Molecular Formula : C₈H₈BrFO
  • Molecular Weight : 219.05 g/mol
  • Key Features : Substituted phenyl ring with bromine and fluorine at the 5- and 2-positions, respectively. The fluorine atom introduces electronic effects (e.g., electron-withdrawing), which can modulate reaction kinetics in nucleophilic substitutions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
1-(1-Bromo-2-naphthyl)ethanol 251.12 Not reported Not reported Low in water; soluble in Et₂O, DMF
1-(1-Naphthyl)ethanol 172.23 80–82 285–290 Soluble in ethanol, chloroform
2-Bromo-5-iodonaphthalen-1-ol 333.01 61–63 Not reported Soluble in ethyl acetate
1-(5-Bromo-2-fluorophenyl)ethanol 219.05 Not reported Not reported Soluble in DMSO, methanol

Notes:

  • Brominated derivatives generally exhibit lower solubility in polar solvents due to increased hydrophobicity.
  • The melting point of 1-(1-Naphthyl)ethanol is significantly lower than brominated analogs, reflecting weaker intermolecular forces .

Substitution Reactions

  • This compound: The bromine atom facilitates palladium-catalyzed cross-coupling reactions, making it valuable for constructing biaryl systems. The hydroxyl group can be protected (e.g., as a silyl ether) to prevent side reactions .
  • 1-(1-Naphthyl)ethanol: Lacks a halogen, limiting its utility in cross-coupling. However, it undergoes oxidation to 1-naphthyl ketone, a precursor for chiral ligands .

Electronic Effects

  • Fluorine-Substituted Analogs: The electron-withdrawing fluorine in 1-(5-Bromo-2-fluorophenyl)ethanol accelerates nucleophilic aromatic substitution compared to non-fluorinated analogs .
  • Methoxy-Substituted Analogs : Compounds like 1-Bromo-2-methoxynaphthalin () show enhanced stability under acidic conditions due to the electron-donating methoxy group.

Preparation Methods

Direct Bromination of 2-Naphthol

The foundational step for synthesizing brominated naphthol derivatives involves regioselective bromination. Patent CN104478667A details a method for preparing 1-bromo-2-naphthol using bromide salts (e.g., NaBr or KBr) and oxidizing agents (e.g., H₂O₂ or NaClO) in aqueous or alcoholic solvents. The reaction proceeds via electrophilic aromatic substitution, where bromide ions are oxidized in situ to generate Br⁺ equivalents.

Reaction Conditions :

  • Substrate : 2-Naphthol (1 equiv)

  • Bromide Source : NaBr (1.2 equiv)

  • Oxidant : H₂O₂ (30%, 1.5 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 40–50°C

  • Yield : 85–92%

This method avoids corrosive bromine gas and minimizes byproducts, making it scalable for industrial applications. The product, 1-bromo-2-naphthol, serves as a precursor for further functionalization.

Functionalization of 1-Bromo-2-naphthol

Triflation for Cross-Coupling Reactions

To introduce the ethanol moiety, 1-bromo-2-naphthol is often converted into a more reactive intermediate. Frontiers in Chemistry (2023) describes triflation using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of pyridine, yielding 1-bromo-2-naphthyl triflate. This intermediate facilitates Suzuki-Miyaura couplings with boronic acids containing hydroxyl-protected ethyl groups.

Procedure :

  • Triflation :

    • 1-Bromo-2-naphthol (1 equiv)

    • Tf₂O (2.2 equiv), pyridine (3 equiv), DMAP (0.1 equiv)

    • Solvent: Dichloromethane (DCM)

    • Yield: 95%

  • Suzuki Coupling :

    • 1-Bromo-2-naphthyl triflate (1 equiv)

    • Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%), ligand: SPhos

    • Base: K₂CO₃

    • Solvent: DMF/H₂O (10:1)

    • Temperature: 100°C

    • Yield: 78%

Post-coupling deprotection (e.g., BBr₃ in DCM) yields the ethanol substituent.

Reduction of Ester Derivatives

Methyl 1-Bromo-2-naphthoate Reduction

The Royal Society of Chemistry (2015) reports methyl 1-bromo-2-naphthoate as a key intermediate. Reduction using LiAlH₄ converts the ester to a primary alcohol, though this yields 1-bromo-2-naphthalenemethanol (-CH₂OH) rather than the target ethanol group. To extend the carbon chain, a two-step oxidation-aldol reaction is required:

Steps :

  • Oxidation to Aldehyde :

    • MnO₂ (excess) in DCM, rt, 12 h.

    • Yield: 89%.

  • Aldol Reaction with Formaldehyde :

    • NaHCO₃ (1.5 equiv), HCHO (2 equiv)

    • Solvent: THF/H₂O

    • Temperature: 0°C → rt

    • Yield: 65%

This method is less efficient due to multiple steps and moderate yields.

Nucleophilic Substitution Strategies

Hydroxyl Group Replacement

The hydroxyl group in 1-bromo-2-naphthol can be replaced via Mitsunobu or Williamson ether synthesis. Patent CN103864571A demonstrates bromination using HBr/H₂O₂, suggesting adaptability for ether formation:

Williamson Ether Synthesis :

  • 1-Bromo-2-naphthol (1 equiv)

  • 2-Bromoethanol (1.2 equiv)

  • Base: K₂CO₃

  • Solvent: Acetone

  • Temperature: Reflux, 6 h

  • Yield: 55%

This route suffers from competing elimination, necessitating careful temperature control.

Mechanistic Considerations in Elimination vs. Substitution

Solvent and Base Effects

The YouTube tutorial "Simply Mechanisms 12a" highlights the role of ethanolic KOH in promoting elimination over substitution3. For 1-(1-bromo-2-naphthyl)ethanol synthesis, polar aprotic solvents (e.g., DMF) and weaker bases (e.g., K₂CO₃) favor nucleophilic substitution, preserving the ethanol group.

Key Variables :

VariableSubstitution PreferenceElimination Preference
Solvent Polar aprotic (DMF)Alcoholic (EtOH)
Base Strength Weak (K₂CO₃)Strong (KOH)
Temperature 25–50°C>70°C

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(1-Bromo-2-naphthyl)ethanol, and how can reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves bromination or substitution reactions. For example, analogous brominated naphthyl compounds (e.g., O-(1-bromo-2-naphthyl)carbamate) are synthesized via bromine-lithium exchange using n-BuLi in anhydrous THF, followed by quenching with electrophiles like carbonyl compounds . Reaction conditions such as solvent choice (e.g., ethanol for reflux), temperature control (e.g., 4-hour reflux at ~78°C), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to brominated precursor) are critical for maximizing yields (e.g., 72% reported in analogous systems) . Side reactions, such as over-bromination or oxidation, can be mitigated by inert atmospheres and controlled addition rates.

Basic Question: How should researchers characterize this compound, and what spectroscopic techniques are most reliable?

Methodological Answer:
Characterization requires a multi-technique approach:

  • X-ray crystallography is ideal for confirming stereochemistry and molecular packing, as demonstrated for structurally similar brominated naphthyl compounds (e.g., (E)-1-[(3-bromophenyl)iminomethyl]naphthalen-2-ol) .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups and bromine position. For example, the hydroxyl proton in analogous alcohols appears as a broad singlet at δ ~2.5 ppm .
  • Mass spectrometry (EI or ESI) verifies molecular weight, with fragmentation patterns aiding structural confirmation (e.g., loss of Br or -CH₂OH groups) .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?

Methodological Answer:
The bromine atom at the 1-position of the naphthyl ring creates steric hindrance, favoring ortho-directed substitution. Computational studies on analogous systems (e.g., carbamoyl Snieckus–Fries rearrangements) reveal that electron-withdrawing groups (e.g., Br) stabilize transition states via resonance effects, while bulky substituents slow kinetics by impeding nucleophilic attack . For elimination reactions, polar aprotic solvents (e.g., DMF) and strong bases (e.g., KOtBu) promote β-hydride elimination, but competing pathways (e.g., oxidation to ketones) must be monitored via TLC or GC-MS .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental outcomes for reactions involving this compound?

Methodological Answer:
Discrepancies often arise from incomplete modeling of solvent effects or kinetic vs. thermodynamic control. For example:

  • Kinetic control : Aryl lithium intermediates (from bromine-lithium exchange) may favor less stable products due to rapid reaction kinetics, as seen in carbamate rearrangements .
  • Thermodynamic control : Longer reaction times or higher temperatures shift equilibria toward more stable products.
    To reconcile data, combine DFT calculations (e.g., Gibbs free energy profiles) with time-resolved experimental monitoring (e.g., in situ IR spectroscopy) .

Advanced Question: What strategies are recommended for analyzing environmental or biological impacts of this compound derivatives?

Methodological Answer:

  • Environmental persistence : Use OECD 301 biodegradation assays to evaluate half-lives in water/soil. Brominated aromatics often exhibit low biodegradability, requiring advanced oxidation processes (AOPs) for remediation .
  • Toxicity screening : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) on derivatives. For example, brominated naphthols show antimicrobial activity but may require structural optimization to reduce ecotoxicity .
  • Bioaccumulation : Measure logP values (HPLC-derived) to predict lipid solubility and potential bioaccumulation in aquatic organisms .

Advanced Question: How can researchers design enantioselective syntheses of chiral this compound derivatives?

Methodological Answer:

  • Chiral resolution : Use enzymatic catalysis (e.g., lipases in organic solvents) to resolve racemic mixtures. For example, Candida antarctica lipase B has been employed for kinetic resolution of secondary alcohols .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions. Palladium complexes with chiral phosphines can induce enantioselectivity in cross-coupling reactions involving brominated intermediates .

Advanced Question: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:
Crystallization challenges include:

  • Low solubility : Use mixed solvents (e.g., ethanol/ethyl acetate) and slow evaporation techniques to grow single crystals .
  • Polymorphism : Screen multiple solvents and temperatures. For example, slow cooling in DMSO yields monoclinic crystals, while rapid cooling may produce amorphous solids .
  • Weak scattering : Heavy atoms (e.g., Br) enhance X-ray diffraction contrast, but high mosaicity may require synchrotron radiation for weak scatterers .

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